Indacaterol fumarate

in vivo duration of action bronchoprotection preclinical COPD model

Indacaterol fumarate (CAS 1000160-87-1) is a research-grade fumarate salt of indacaterol, a chirally pure R-enantiomer, ultra-long-acting β2-adrenoceptor agonist (uLABA) that provides 24-hour bronchodilation with once-daily dosing. The clinically marketed salt forms are indacaterol maleate (Onbrez Breezhaler, Arcapta Neohaler) and indacaterol acetate; the fumarate salt is primarily used as a reference standard and in preclinical research.

Molecular Formula C28H32N2O7
Molecular Weight 508.6 g/mol
CAS No. 1000160-87-1
Cat. No. B12745551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndacaterol fumarate
CAS1000160-87-1
Molecular FormulaC28H32N2O7
Molecular Weight508.6 g/mol
Structural Identifiers
SMILESCCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C24H28N2O3.C4H4O4/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;5-3(6)1-2-4(7)8/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);1-2H,(H,5,6)(H,7,8)/b;2-1+/t22-;/m0./s1
InChIKeyIREJFXIHXRZFER-XRQUGHPZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indacaterol Fumarate (CAS 1000160-87-1) for COPD Research: Ultra-LABA Baseline Properties and Key Comparators


Indacaterol fumarate (CAS 1000160-87-1) is a research-grade fumarate salt of indacaterol, a chirally pure R-enantiomer, ultra-long-acting β2-adrenoceptor agonist (uLABA) that provides 24-hour bronchodilation with once-daily dosing [1]. The clinically marketed salt forms are indacaterol maleate (Onbrez Breezhaler, Arcapta Neohaler) and indacaterol acetate; the fumarate salt is primarily used as a reference standard and in preclinical research [2]. Indacaterol is a near-full agonist at the human β2-adrenoceptor, distinguished from twice-daily LABAs (salmeterol, formoterol) and other once-daily uLABAs (olodaterol, vilanterol) by a unique combination of fast onset, high intrinsic efficacy, and 24-hour duration of action [3][4].

Why Indacaterol Fumarate Cannot Be Interchanged with Other LABAs or uLABAs in Research and Formulation


Within the LABA/uLABA class, compounds diverge substantially across multiple pharmacological dimensions—intrinsic efficacy, β2-selectivity, onset kinetics, duration of binding, and clinical effect size on trough FEV1—meaning that substitution of indacaterol fumarate with salmeterol, formoterol, olodaterol, or vilanterol in research protocols or formulation development will introduce confounding variables that alter experimental outcomes [1]. For example, indacaterol is a near-full agonist (Emax ~73% of isoprenaline) while salmeterol is a partial agonist (Emax ~38%), and indacaterol's elimination half-life of 40–56 hours far exceeds that of formoterol (~10 h) or olodaterol (7.5 h), directly impacting dosing frequency, receptor desensitization profiles, and downstream signaling readouts [2][3]. The quantitative evidence below establishes exactly where and by how much indacaterol differs from each relevant comparator.

Indacaterol Fumarate: Head-to-Head and Cross-Study Quantitative Differentiation Evidence vs. Salmeterol, Formoterol, Olodaterol, and Vilanterol


24-Hour Bronchoprotection in Conscious Guinea Pig: Indacaterol vs. Salmeterol, Formoterol, and Salbutamol

In the conscious guinea pig model, intratracheal dry powder indacaterol inhibited 5-HT-induced bronchoconstriction for at least 24 hours, whereas salmeterol, formoterol, and salbutamol had durations of 12, 4, and 2 hours, respectively [1]. This represents a 2-fold longer duration than salmeterol and a 6-fold longer duration than formoterol in the same experimental system. This preclinical finding directly established the basis for once-daily clinical dosing of indacaterol, in contrast to the twice-daily dosing required for salmeterol and formoterol.

in vivo duration of action bronchoprotection preclinical COPD model guinea pig

Intrinsic Efficacy at Human β2-Adrenoceptor: Indacaterol (73%) vs. Salmeterol (38%)

In a head-to-head in vitro comparison using human β2-adrenoceptors, indacaterol exhibited an Emax of 73 ± 1% of the maximal effect of isoprenaline (full agonist reference), classifying it as a near-full agonist, whereas salmeterol displayed only partial efficacy at 38 ± 1% [1]. In a more recent comprehensive comparison across all clinically used β2-agonists, formoterol and indacaterol were identified as the most efficacious agonists (indacaterol: 87.2% isoprenaline max in cAMP assay; formoterol: 96.6%), while salmeterol remained the least efficacious (62.9%) [2]. This intrinsic efficacy difference has direct implications for maximal achievable bronchodilation and the potential for receptor desensitization upon chronic dosing.

intrinsic efficacy β2-adrenoceptor cAMP full vs partial agonism

Trough FEV1 at 12 Weeks: Network Meta-Analysis Places Indacaterol 150 μg and 300 μg Above All Other LABA Monotherapies

A Bayesian network meta-analysis of 33 randomized controlled trials (33 RCTs) evaluating all available LABA monotherapies demonstrated that indacaterol 300 μg and 150 μg once daily produced the largest improvements in trough FEV1 versus placebo at 12 weeks (0.167 L and 0.163 L, respectively), significantly exceeding salmeterol 50 μg BID (0.105 L), vilanterol 25 μg OD (0.098 L), olodaterol 10 μg OD (0.083 L), and formoterol 12 μg BID (0.071 L) [1]. Even the lowest indacaterol dose (75 μg OD, 0.129 L) significantly outperformed formoterol 12 μg BID and both olodaterol doses. Indacaterol 300 μg was also associated with statistically significant improvement in Transition Dyspnea Index focal score compared to all other LABAs at 12 or 24 weeks [1]. These results were sustained at 24 weeks.

trough FEV1 network meta-analysis COPD LABA monotherapy clinical efficacy

Direct Head-to-Head FEV1 Superiority: Indacaterol 150 μg vs. Salmeterol 50 μg BID in a 12-Week RCT

In a 12-week randomized, parallel-group, placebo-controlled study of 1,123 patients with moderate-to-severe COPD, indacaterol 150 μg once daily demonstrated statistically significant superiority over salmeterol 50 μg twice daily for the primary endpoint of trough FEV1 at Week 12 [1]. Indacaterol increased trough FEV1 by 170 mL over placebo (p<0.001) and by 60 mL over salmeterol (95% CI: 37–83 mL, p<0.001). Indacaterol also showed statistical superiority over salmeterol for FEV1 AUC5min–11h45min (adjusted mean difference 57 mL, 95% CI: 35–79 mL) and for FEV1 and FVC measured over 24 hours at Week 12 [1]. Health status (St George's Respiratory Questionnaire) and dyspnea (Transition Dyspnea Index) both favored indacaterol.

head-to-head RCT FEV1 COPD indacaterol vs salmeterol 12-week

Patient-Level Mixed Treatment Comparison: Indacaterol 150 μg vs. Formoterol 12 μg BID and Indacaterol 300 μg vs. Salmeterol 50 μg BID

A patient-level Bayesian mixed treatment comparison synthesizing four randomized controlled trials provided quantitative estimates where no direct head-to-head trials existed. Indacaterol 150 μg demonstrated a 0.10 L higher FEV1 than formoterol 12 μg BID at 12 weeks and 6 months (95% CrI: 0.06–0.14 L) [1]. Indacaterol 300 μg demonstrated a 0.06 L higher FEV1 than salmeterol 50 μg BID at both 12 weeks (CrI: 0.02–0.10 L) and 6 months (CrI: 0.02–0.11 L). In comparison to tiotropium, indacaterol 150 μg demonstrated a greater proportion of SGRQ responders (odds ratio = 1.52 at 12 weeks; CrI: 1.15–2.00), providing a cross-class differentiation from the LAMA standard of care [1].

mixed treatment comparison patient-level meta-analysis FEV1 formoterol salmeterol

Pharmacokinetic Differentiation: Elimination Half-Life of Indacaterol (40–56 h) vs. Formoterol (~10 h), Salmeterol (5.5 h), and Olodaterol (7.5 h)

Indacaterol's elimination half-life of 40–56 hours is substantially longer than that of all other LABAs and uLABAs, a property that underpins its once-daily dosing regimen and sustained 24-hour bronchodilation [1][2]. By comparison, formoterol has a half-life of approximately 10 hours, salmeterol approximately 5.5 hours, olodaterol approximately 7.5 hours, and vilanterol approximately 21 hours [1]. The absolute bioavailability of indacaterol after inhalation is 43–45%, and it exhibits linear, dose-proportional pharmacokinetics with steady state reached within 12 days of once-daily dosing [2]. More than 50% of indacaterol is excreted unchanged in feces, indicating minimal hepatic metabolism compared to other LABAs [3].

pharmacokinetics elimination half-life once-daily dosing systemic exposure

High-Value Research and Industrial Application Scenarios for Indacaterol Fumarate Based on Quantitative Differentiation Evidence


Preclinical COPD or Asthma Models Requiring Once-Daily Dosing and 24-Hour Bronchoprotection

Indacaterol fumarate is the reference standard of choice for preclinical in vivo models of COPD or asthma where sustained 24-hour bronchoprotection is required. In conscious guinea pig studies, indacaterol delivered ≥24 hours of bronchoprotection versus only 12 hours for salmeterol, 4 hours for formoterol, and 2 hours for salbutamol [1]. This uniquely enables once-daily dosing protocols that more accurately model the clinical dosing regimen, reducing animal handling stress and experimental variability compared to twice-daily or more frequent dosing schedules required for shorter-acting comparators.

In Vitro Receptor Pharmacology Studies Comparing Full vs. Partial β2-Agonism

For receptor pharmacology studies investigating the functional consequences of agonist intrinsic efficacy on β2-adrenoceptor signaling, trafficking, and desensitization, indacaterol fumarate serves as the near-full agonist benchmark (Emax = 73% of isoprenaline maximum) that bridges the gap between the partial agonist salmeterol (38%) and the full agonist formoterol (97%) [2][3]. This intermediate-high efficacy profile makes indacaterol an essential comparator when probing the relationship between agonist efficacy and receptor regulatory processes such as β-arrestin recruitment, receptor internalization, and cAMP compartmentalization.

Formulation Development and Salt Selection Studies for Inhaled Dry Powder Products

Indacaterol fumarate is a critical reference salt form for inhaled dry powder formulation development programs. Comparative clinical data show that the choice of indacaterol salt form (maleate vs. acetate vs. fumarate vs. xinafoate) significantly impacts the incidence of post-inhalation cough—maleate salt caused cough in 23.5% of patients versus 0% for the acetate salt, despite comparable lung function improvements and systemic exposure [4]. The fumarate salt, with distinct physicochemical properties (MW 508.56, C28H32N2O7), offers an alternative salt form for formulation scientists seeking to balance pulmonary tolerability, aerosol performance, and stability in dry powder inhaler (DPI) development.

Clinical Trial Comparator Selection: Benchmarking Novel Bronchodilators Against the Most Efficacious LABA Monotherapy

When designing clinical trials for novel bronchodilator candidates, indacaterol should be selected as the LABA-class active comparator based on its demonstrated position as the most efficacious LABA monotherapy in comprehensive network meta-analysis. At 12 weeks, indacaterol 150 μg and 300 μg produced trough FEV1 improvements (0.163 L and 0.167 L vs. placebo) that significantly exceeded all other LABA monotherapies, including salmeterol, formoterol, olodaterol, and vilanterol [5]. Using a less efficacious comparator risks overestimating the novel agent's relative efficacy. Indacaterol fumarate reference standard is the appropriate analytical reference for bioequivalence and pharmacokinetic bridging studies involving indacaterol-containing products.

Quote Request

Request a Quote for Indacaterol fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.